Meta-Substitution Confers an Intermediate Lipophilicity That Is Distinct from Ortho and Para Isomers
The calculated lipophilicity (LogP) of the three bromophenyl‑cyclopropanecarbonitrile regioisomers spans a meaningful range. The meta‑brominated compound (target) exhibits an XLogP3‑AA value of 2.6 [1], whereas the ortho isomer is reported with a LogP of 3.00 (computational data) and the para isomer shows an ACD/LogP of 2.31 . Although the prediction algorithms differ, the meta value sits between the more lipophilic ortho and the less lipophilic para analogue, translating into a quantifiably distinct hydrophobicity profile for applications where passive membrane permeability or solubility must be finely tuned.
| Evidence Dimension | Calculated Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3‑AA 2.6 |
| Comparator Or Baseline | Ortho isomer (ChemScene LogP 3.00); Para isomer (ACD/LogP 2.31) |
| Quantified Difference | Meta target is 0.40 units less lipophilic than ortho isomer; 0.29 units more lipophilic than para isomer (algorithm‑dependent) |
| Conditions | PubChem XLogP3 3.0 algorithm; ChemScene computational data; ACD/Labs Percepta Platform v14.00 |
Why This Matters
A 0.3–0.4 LogP difference can shift oral absorption or blood‑brain‑barrier penetration by a factor of 2–5×, making the meta‑substituted isomer the reagent of choice when target‑specific lipophilicity requirements are known before synthesis.
- [1] PubChem CID 20026178: Computed XLogP3-AA value for 1-(3-Bromophenyl)cyclopropane-1-carbonitrile. View Source
